Pyridine, 5-(methylsulfonyl)-2-phenyl-

Description

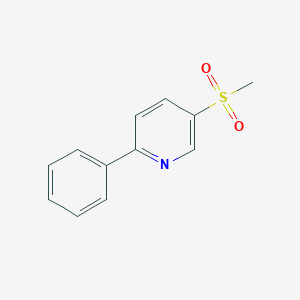

Pyridine, 5-(methylsulfonyl)-2-phenyl-, is a substituted pyridine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 5-position and a phenyl ring at the 2-position of the pyridine core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

61340-85-0 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

5-methylsulfonyl-2-phenylpyridine |

InChI |

InChI=1S/C12H11NO2S/c1-16(14,15)11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

DQONZIRZYKTJIA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylpyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 5-(methylsulfonyl)-2-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal complexes may be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-(methylsulfonyl)-2-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methylsulfonyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding sulfide .

Scientific Research Applications

Pyridine, 5-(methylsulfonyl)-2-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of Pyridine, 5-(methylsulfonyl)-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine

- Structure : Combines a methylsulfonylphenyl group with an imidazo[1,2-a]pyridine scaffold.

- Activity : Exhibits potent COX-2 inhibition (IC₅₀ = 0.07 µM) and high selectivity (SI = 217.1) due to the electron-withdrawing methylsulfonyl group enhancing binding affinity .

- Comparison : Unlike Pyridine, 5-(methylsulfonyl)-2-phenyl-, this compound replaces the pyridine core with a fused imidazo-pyridine system, increasing planarity and π-π stacking interactions.

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine

- Structure : Features a fluorophenyl group at the 2-position and an oxadiazole-chloromethyl substituent.

- Activity : Demonstrates anticancer activity via apoptosis induction, likely due to the electron-deficient fluorophenyl group enhancing cellular uptake .

- Comparison : The absence of a methylsulfonyl group reduces its enzyme-targeting specificity compared to Pyridine, 5-(methylsulfonyl)-2-phenyl-.

3,3′-(Pyridine-2,6-diyl)bis(5-((phenyl)diazanyl)-2-phenyl)thiazolidin-4-one

- Structure: Contains dual thiazolidinone and diazanylphenyl groups on a pyridine backbone.

- Physicochemical Properties : IR and ¹H NMR data confirm hydrogen bonding via C=O and N=N groups, which stabilize its conformation .

- Comparison: The thiazolidinone moiety introduces additional hydrogen-bonding capacity, unlike the methylsulfonyl group in the target compound, which relies on electrostatic interactions.

Key Insights :

Physicochemical Properties

- LogP and Solubility: Methylsulfonyl groups reduce LogP (increasing hydrophilicity) compared to halogenated analogs (e.g., 5-bromo-2-cyanopyridine) .

- Spectroscopic Features: IR peaks for C=O (thiazolidinone, ~662 cm⁻¹) and N=N (diazanyl, ~1595 cm⁻¹) differ from the S=O stretching (~1350–1150 cm⁻¹) in methylsulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.